1,4-Diiodo-2,3,5,6-tetramethylbenzene

Descripción general

Descripción

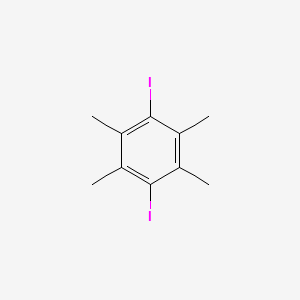

1,4-Diiodo-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and four methyl groups are substituted at the 2, 3, 5, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2,3,5,6-tetramethylbenzene can be synthesized through the iodination of 2,3,5,6-tetramethylbenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 4 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Diiodo-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as lead dioxide (PbO2) in the presence of hydrogen fluoride (HF) and pyridine (Py).

Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Lead dioxide (PbO2), hydrogen fluoride (HF), pyridine (Py), methylene chloride (CH2Cl2).

Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN).

Major Products:

Oxidation: Monofluorinated derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,4-Diiodo-2,3,5,6-tetramethylbenzene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: While specific biological applications are limited, the compound’s derivatives may be explored for potential biological activity.

Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging, given the presence of iodine atoms.

Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.

Mecanismo De Acción

The mechanism of action of 1,4-diiodo-2,3,5,6-tetramethylbenzene primarily involves its ability to participate in charge-transfer interactions. The iodine atoms and methyl groups influence the electronic properties of the benzene ring, making it suitable for forming donor-acceptor complexes. These complexes can exhibit unique photophysical properties, such as phosphorescence, which are of interest in materials science .

Comparación Con Compuestos Similares

1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with bromine atoms instead of iodine.

1,2-Diiodo-3,4,5,6-tetramethylbenzene: Another isomer with iodine atoms at different positions.

Uniqueness: 1,4-Diiodo-2,3,5,6-tetramethylbenzene is unique due to the specific positioning of iodine atoms and methyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the formation of charge-transfer complexes and in studies involving phosphorescence .

Actividad Biológica

Overview

1,4-Diiodo-2,3,5,6-tetramethylbenzene (C10H12I2) is an organic compound characterized by its unique structural configuration, which includes two iodine atoms at the 1 and 4 positions and four methyl groups at the 2, 3, 5, and 6 positions. This compound has garnered attention in various fields of scientific research due to its potential biological activity and interactions with biomolecules.

Target of Action

This compound acts primarily as a reagent in biochemical reactions. Its structure allows it to participate in oxidative monofluorination reactions and potentially influence pathways involving fluorinated compounds.

Mode of Action

The compound's iodine atoms can engage in halogen bonding with electron-rich regions of proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation depending on the specific target.

Biochemical Pathways

The compound is known to affect various cellular processes by modulating key signaling pathways and influencing gene expression. For instance, it may alter the activity of transcription factors involved in cell growth and differentiation.

Cellular Effects

This compound has been shown to impact cellular metabolism by interacting with metabolic enzymes. This interaction can lead to changes in the flux of metabolites through different pathways. The compound's hydrophobic properties enhance its ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions are critical for understanding its long-term effects on cellular functions. Studies indicate that while the compound is relatively stable under standard conditions, prolonged exposure may lead to cumulative effects on gene expression and metabolic activity.

Case Studies

Recent studies have explored the compound's role in various applications:

- Chemical Reactions : It serves as a precursor in synthesizing complex organic molecules and has been used in studies focusing on charge-transfer interactions within co-crystals.

- Biological Activity : Investigations into its potential biological activity have revealed that it can stabilize triplet excitons through intermolecular donor-acceptor interactions. This stabilization impacts cellular signaling pathways significantly.

Scientific Research Applications

The applications of this compound span several fields:

| Field | Application |

|---|---|

| Chemistry | Used as a precursor for synthesizing complex organic molecules. |

| Biology | Investigated for interactions with biomolecules; potential enzyme inhibition. |

| Medicine | Explored for developing radiolabeled compounds for diagnostic imaging. |

| Industry | Utilized in producing specialty chemicals with unique electronic properties. |

Propiedades

IUPAC Name |

1,4-diiodo-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKCEXICRGEWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1I)C)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409243 | |

| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3268-21-1 | |

| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,4-diiodo-2,3,5,6-tetramethylbenzene in the context of the research article?

A1: this compound acts as an electron-rich aromatic donor molecule in the formation of co-crystals with a pyromellitic diimide derivative. [] This interaction leads to through-space charge-transfer (CT) interactions, significantly influencing the excited state properties of the co-crystal. Specifically, the presence of iodine, a heavy atom, enhances intersystem crossing, promoting phosphorescence. The electron-donating nature of this compound allows for tuning the energy levels within the co-crystal, leading to ambient CT phosphorescence with notable efficiency and lifetime. []

Q2: How does changing the donor strength of the aromatic molecule impact the phosphorescent properties of the co-crystal?

A2: The research demonstrates that systematically reducing the electron-donating ability of the aromatic donor by replacing this compound with weaker donors like 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene impacts the origin of the observed phosphorescence. [] Stronger donors, like this compound, favor emission from the triplet charge-transfer (3CT) state. As the donor strength decreases, the emission gradually shifts towards the triplet locally excited (3LE) state of the pyromellitic diimide derivative. This control over the emissive state highlights the significant role of donor-acceptor interactions in modulating the excited state dynamics and phosphorescence properties within these co-crystals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.